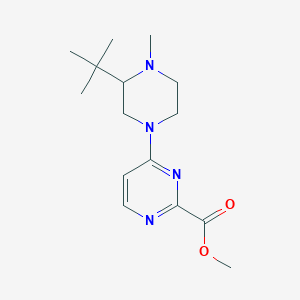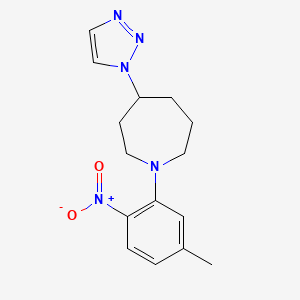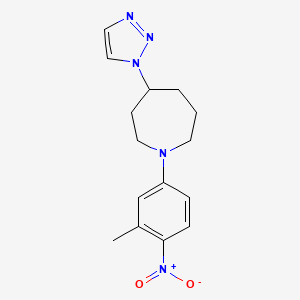
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridine ring substituted with a methyl and nitro group, a triazole ring, and an azepane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group into the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Formation of Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Formation of Azepane Ring: This step involves the formation of the seven-membered azepane ring, which can be synthesized through a ring-closing reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific methods for large-scale production of this compound would depend on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)hexane: Similar structure but with a six-membered ring instead of an azepane ring.
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)pentane: Similar structure but with a five-membered ring.
Uniqueness
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs with smaller ring sizes. This uniqueness can be exploited in various applications, such as drug design or material science.
属性
IUPAC Name |
1-(6-methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-11-13(20(21)22)4-5-14(16-11)18-8-2-3-12(6-9-18)19-10-7-15-17-19/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYPLSYVVANWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC(CC2)N3C=CN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B6983441.png)
![2,2-Difluoro-3-[4-(6-methyl-5-nitropyridin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983453.png)
![2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6983456.png)

![5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine](/img/structure/B6983474.png)
![6-(3-Tert-butyl-4-methylpiperazin-1-yl)-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983476.png)

![5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)

![N,N-dimethyl-6-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983502.png)
![5-fluoro-2-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B6983508.png)
![2-methyl-6-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-nitropyridine](/img/structure/B6983517.png)
![3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983520.png)
![N,N-dimethyl-6-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983532.png)
